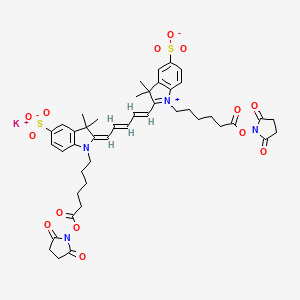
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a piperidinone core substituted with ethyl and trimethoxybenzylidene groups. This compound has been studied for its biological activities, particularly its anti-inflammatory and anti-cancer properties .
Méthodes De Préparation
The synthesis of 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one typically involves the condensation of 1-ethylpiperidin-4-one with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at a temperature range of 5-8°C . The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.
Analyse Des Réactions Chimiques
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming saturated derivatives.
Substitution: The methoxy groups on the benzylidene rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown promise in inhibiting the activity of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has demonstrated its anti-inflammatory and anti-cancer properties, particularly in pancreatic cancer cells.
Industry: While its industrial applications are still under exploration, its stability and reactivity make it a potential candidate for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one involves its interaction with specific molecular targets. It acts as an inhibitor of myeloid differentiation protein 2 (MD2), which is part of the toll-like receptor 4 (TLR4) complex. By binding to the hydrophobic region of MD2, the compound blocks the interaction between MD2 and lipopolysaccharides (LPS), thereby inhibiting the downstream signaling pathways that lead to inflammation . Additionally, its ability to induce apoptosis in cancer cells is attributed to its unsaturated monoketone structure, which enhances its stability and anti-cancer effects .
Comparaison Avec Des Composés Similaires
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one can be compared with other similar compounds, such as:
1-Methyl-3,5-bis(2,3,4-trimethoxybenzylidene)-4-piperidinone: This compound has a similar structure but with a methyl group instead of an ethyl group.
Curcumin analogs: These compounds share structural similarities with this compound and have been studied for their anti-inflammatory and anti-cancer properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on MD2, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C27H33NO7 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
(3E,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3/b19-9+,20-10+ |
Clé InChI |
IOFNKUXFKVPLPF-LQGKIZFRSA-N |
SMILES isomérique |
CCN1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1 |
SMILES canonique |
CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)
![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)
![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)
